molecular formula C20H30N2O3 B5494239 3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride

3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride

Cat. No. B5494239
M. Wt: 346.5 g/mol
InChI Key: WDSWCLDQEAFFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride, also known as BDB-001, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. BDB-001 is a spirocyclic compound that belongs to the class of benzoyl derivatives and has been synthesized using a unique method.

Mechanism of Action

The mechanism of action of 3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride involves its binding to the DAT and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain, including increased motivation, euphoria, and improved cognitive function. The compound has also been shown to have an affinity for other neurotransmitter transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Biochemical and Physiological Effects:
3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and increased heart rate in animals. The compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. These effects are thought to be due to the compound's ability to increase the concentration of dopamine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride in lab experiments is its high affinity for the DAT, which makes it a potent inhibitor. The compound is also relatively easy to synthesize and has been characterized using various spectroscopic techniques. However, one of the limitations of using 3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride is its potential toxicity, which needs to be carefully evaluated before using the compound in any experiments.

Future Directions

There are various future directions for the research on 3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride. One of the directions is to investigate the compound's potential as a drug for the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Another direction is to study the compound's effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. Additionally, the toxicity of the compound needs to be further evaluated to determine its safety for use in humans.
Conclusion:
In conclusion, 3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride is a novel compound that has potential applications in various fields of scientific research. The compound has been synthesized using a unique method and has been shown to have a high affinity for the DAT. 3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride has various biochemical and physiological effects, including increased locomotor activity and anxiolytic effects. However, the compound's potential toxicity needs to be carefully evaluated before using it in any experiments. Future research on 3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride should focus on its potential as a drug for the treatment of neurological disorders and its effects on other neurotransmitter systems.

Synthesis Methods

3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride has been synthesized using a unique method that involves the reaction of 3-(2-ethoxyethoxy)benzoyl chloride with 3,9-diazaspiro[5.5]undecane in the presence of a base and a solvent. The reaction yields 3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride in high purity and yield. The synthesis method has been optimized to obtain the best results, and the compound has been characterized using various spectroscopic techniques.

Scientific Research Applications

3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and drug discovery. The compound has been shown to have a high affinity for the dopamine transporter (DAT) and can act as a potent inhibitor. This property makes 3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride a potential candidate for the development of drugs that target the DAT, which is involved in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

3,9-diazaspiro[5.5]undecan-3-yl-[3-(2-ethoxyethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-2-24-14-15-25-18-5-3-4-17(16-18)19(23)22-12-8-20(9-13-22)6-10-21-11-7-20/h3-5,16,21H,2,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSWCLDQEAFFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)N2CCC3(CCNCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-Ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane

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